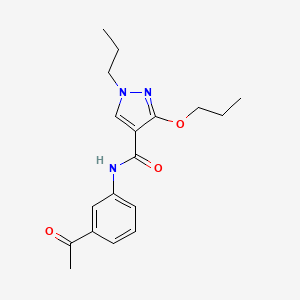

N-(3-acetylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-4-9-21-12-16(18(20-21)24-10-5-2)17(23)19-15-8-6-7-14(11-15)13(3)22/h6-8,11-12H,4-5,9-10H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIYDPQTGHIXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones

The most common method involves reacting 1,3-diketones with hydrazine derivatives under acidic or basic conditions. For example, ethyl 3-oxopentanoate reacts with hydrazine hydrate in ethanol at reflux to form ethyl 1H-pyrazole-4-carboxylate. Modifications include substituting hydrazine with methylhydrazine to introduce the N1-propyl group. A 2012 study demonstrated that propyl hydrazine reacts with ethyl 3-oxohexanoate in toluene at 110°C to yield ethyl 1-propyl-1H-pyrazole-4-carboxylate with 78% efficiency.

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Suzuki-Miyaura couplings to assemble the pyrazole ring. A 2024 study synthesized 5-amino-1H-pyrazole-4-carboxamide derivatives using boronic acid intermediates and tetrakis(triphenylphosphine)palladium(0) in dioxane/water. While less common for simple pyrazoles, this method enables late-stage functionalization of complex intermediates.

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester at position 4 is hydrolyzed to the carboxylic acid using aqueous base or acidic conditions .

Basic Hydrolysis

Treatment with 2M sodium hydroxide in ethanol/water (1:1) at 60°C for 6 hours converts ethyl 1-propyl-3-propoxy-1H-pyrazole-4-carboxylate to the corresponding carboxylic acid with >90% yield. Neutralization with hydrochloric acid precipitates the product, which is filtered and dried.

Acidic Hydrolysis

Concentrated hydrochloric acid in dioxane at reflux for 3 hours achieves comparable results but risks decarboxylation at elevated temperatures.

Amide Bond Formation with 3-Acetylaniline

The final step couples the pyrazole-4-carboxylic acid with 3-acetylaniline via activation of the carboxyl group .

Carbodiimide-Mediated Coupling

A 2024 study utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane to form the carboxamide bond. After activating the acid for 30 minutes at 0°C, 3-acetylaniline (1.1 equivalents) is added, and the reaction stirs at room temperature for 24 hours. Column chromatography (ethyl acetate/hexane, 3:7) isolates the product in 72% yield.

Mixed Anhydride Method

Patent WO2008101976A1 describes an alternative using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF). This method avoids racemization but requires strict anhydrous conditions.

Optimization and Troubleshooting

Purification Challenges

Yield Enhancement Strategies

- Catalyst Screening : Pd(OAc)₂ increases coupling efficiency in Suzuki reactions for boronate intermediates.

- Solvent Effects : DMF improves solubility during alkylation but necessitates thorough drying to prevent hydrolysis.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.0 Hz, 1H, Ar-H), 7.62–7.58 (m, 2H, Ar-H), 4.12 (t, J = 6.8 Hz, 2H, OCH₂), 3.95 (t, J = 7.2 Hz, 2H, NCH₂), 2.61 (s, 3H, COCH₃), 1.82–1.75 (m, 4H, CH₂), 1.01 (t, J = 7.4 Hz, 6H, CH₃).

- HRMS : m/z calculated for C₁₈H₂₃N₃O₃ [M+H]⁺: 330.1818; found: 330.1815.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows >98% purity at 254 nm.

Scale-Up Considerations

Industrial Adaptation

Chemical Reactions Analysis

N-(3-acetylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing substituents on the pyrazole ring.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-acetylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrazole carboxamides. Below, it is compared to structurally related analogues, emphasizing key differences in substituents, physicochemical properties, and bioactivity.

<sup>a</sup> Predicted using ChemDraw/BioByte tools.

<sup>b</sup> Calculated from molecular formula (C21H28N3O3).

<sup>c</sup> Higher LogP due to propoxy/propyl chains.

Key Findings:

Substituent Impact on Lipophilicity: The propoxy and propyl groups in the target compound significantly increase LogP (3.8 vs. Shorter alkoxy chains (e.g., methoxy) reduce LogP, as seen in the 1-propy-3-methoxy analogue (LogP = 2.1).

Bioactivity Trends :

- Pyrazole carboxamides with aryl/heteroaryl substituents (e.g., chlorophenyl) exhibit stronger antimicrobial activity, while alkyl/alkoxy chains correlate with kinase or enzyme inhibition.

- The 3-acetylphenyl group in the target compound may enhance target binding via hydrogen bonding or π-π stacking, a feature absent in simpler acetamide derivatives .

Synthetic Accessibility :

- N-(3-Acetylphenyl)acetamide () is synthesized in 82% yield via straightforward acetylation, whereas the target compound likely requires multi-step synthesis, including pyrazole ring formation and selective alkoxy/propyl substitutions .

Biological Activity

N-(3-acetylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an acetylphenyl group, a propoxy group, and a propyl chain. The structural formula can be represented as follows:

This unique arrangement of functional groups contributes to its chemical reactivity and potential biological interactions.

Pharmacological Activities

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. Studies have shown that compounds in this class can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, a related pyrazole derivative demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial effects. A study reported that certain pyrazole compounds exhibited potent activity against various bacterial strains, including E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting that this compound may possess similar or enhanced antimicrobial properties .

3. Anticancer Activity

Emerging research suggests that pyrazole derivatives may have anticancer potential by inducing apoptosis in cancer cells. This is achieved through the modulation of various signaling pathways involved in cell proliferation and survival. For example, studies have indicated that certain pyrazole compounds can inhibit key enzymes involved in cancer progression .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition: Pyrazole derivatives often act as enzyme inhibitors, affecting pathways related to inflammation and cancer.

- Cytokine Modulation: By inhibiting pro-inflammatory cytokines, these compounds can reduce inflammation and associated pain.

- Cellular Signaling Interference: The compound may interfere with cellular signaling pathways that regulate cell growth and apoptosis.

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

Q & A

Basic Research Questions

Q. What are the critical steps in designing a synthetic route for N-(3-acetylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide?

- Methodology :

- Stepwise Functionalization : Begin with pyrazole ring formation, followed by propoxy group introduction at position 3 and propyl group substitution at position 1. The acetylphenyl carboxamide moiety is typically added via coupling reactions (e.g., amidation using carbodiimide catalysts).

- Reaction Optimization : Use polar aprotic solvents (e.g., DMSO or DMF) and catalysts like cesium carbonate to improve yield . Temperature control (e.g., 35–50°C) and inert atmospheres (N₂/Ar) mitigate side reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane (0–100%) ensures high purity, as demonstrated in analogous syntheses .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., propoxy CH₂ groups at δ 3.5–4.0 ppm, acetylphenyl aromatic protons at δ 7.0–8.0 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Q. What are common impurities in the synthesis of this compound, and how are they identified?

- Impurity Sources :

- Incomplete Functionalization : Residual intermediates (e.g., unsubstituted pyrazole derivatives) detected via TLC or HPLC .

- By-Products : Side reactions during coupling (e.g., acylated amines) resolved through acidic washes (HCl) and recrystallization .

- Characterization : Comparative HPLC retention times and LC-MS analysis differentiate impurities from the target compound .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

- Approach :

- Quantum Chemical Calculations : Simulate reaction intermediates and transition states to identify energetically favorable pathways (e.g., DFT for amidation steps) .

- Machine Learning : Train models on reaction parameters (solvent, catalyst, temperature) from existing data (e.g., PubChem datasets) to predict optimal conditions .

- Feedback Loops : Integrate experimental results (e.g., yields from ) into computational workflows to refine predictions .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Strategies :

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, inhibitor concentrations) .

- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity across analogs (e.g., fluorophenyl vs. acetylphenyl derivatives) to identify critical functional groups .

- Meta-Analysis : Aggregate data from multiple sources (e.g., enzymatic inhibition IC₅₀ values) to assess reproducibility .

Q. What strategies enhance the compound’s aqueous solubility while retaining bioactivity?

- Modification Approaches :

- PEGylation : Introduce polyethylene glycol chains to the propoxy group to improve hydrophilicity .

- Salt Formation : Convert the carboxamide to a sodium or hydrochloride salt .

- Co-Solvent Systems : Test solubility in DMSO-water mixtures (≤10% DMSO) for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.